2-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile
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Overview
Description
2-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzonitrile group attached to an indole moiety, which is further substituted with a formyl and a methyl group.
Preparation Methods
The synthesis of 2-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile can be achieved through various synthetic routes. One common method involves the reaction of 3-formyl-2-methylindole with benzyl cyanide under specific reaction conditions . The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.
Chemical Reactions Analysis
2-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The formyl and nitrile groups may also contribute to the compound’s reactivity and binding affinity . Pathways involved in its mechanism of action include inhibition of specific enzymes, interaction with DNA, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar compounds to 2-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile include other indole derivatives such as 2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide and 2-[bis(1-methyl-1H-indol-3-yl)methyl]benzonitrile . These compounds share structural similarities but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific combination of formyl, methyl, and nitrile groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(3-formyl-2-methylindol-1-yl)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c1-13-17(12-21)16-8-4-5-9-18(16)20(13)11-15-7-3-2-6-14(15)10-19/h2-9,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEPAIZPIKBYMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3C#N)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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